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Compound of Interest |

1-(3-
Compound Name: Methoxyphenyl)cyclobutanecarbox

ylic acid

Cat. No.: B1324362

An In-depth Technical Guide to 1-(3-
Methoxyphenyl)cyclobutanecarboxylic Acid

This technical guide provides a comprehensive overview of the chemical structure,
stereochemistry, and physicochemical properties of 1-(3-
Methoxyphenyl)cyclobutanecarboxylic acid. It is intended for researchers, scientists, and
professionals in the field of drug development and medicinal chemistry. This document outlines
a plausible synthetic route and predicted spectroscopic data to facilitate further research and
application of this compound.

Chemical Structure and Properties

1-(3-Methoxyphenyl)cyclobutanecarboxylic acid, with the chemical formula C12H140s and a
molecular weight of 206.24 g/mol , is a derivative of cyclobutanecarboxylic acid.[1] The
structure features a cyclobutane ring substituted at the C1 position with both a carboxylic acid
group and a 3-methoxyphenyl group. This compound is recognized as a valuable intermediate
in the synthesis of pharmaceuticals, particularly those targeting the central nervous system
(CNS).[1] The rigid cyclobutane scaffold and the electronic properties of the methoxy-
substituted phenyl ring are key features that can influence the binding affinity and metabolic
stability of potential drug candidates.
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Stereochemistry

The C1 carbon atom of the cyclobutane ring in 1-(3-Methoxyphenyl)cyclobutanecarboxylic
acid is a stereocenter, meaning the molecule is chiral and can exist as a pair of enantiomers (R
and S). The presence of a single chiral center indicates that the compound will be optically
active if a single enantiomer is isolated. A 50:50 mixture of the two enantiomers is known as a
racemic mixture and will not rotate plane-polarized light. The specific rotation and the absolute
configuration (R/S) of each enantiomer have not been reported in the literature. The
stereochemical configuration can significantly impact the biological activity of chiral molecules.

Caption: Chemical structure of 1-(3-Methoxyphenyl)cyclobutanecarboxylic acid.

Physicochemical Properties

Detailed experimental data for the physicochemical properties of 1-(3-
Methoxyphenyl)cyclobutanecarboxylic acid are not readily available in the literature. The
following table summarizes predicted values based on its structure and data from analogous
compounds. These values are crucial for understanding the compound's behavior in biological
systems and for formulation development.

Property Predicted Value Method/Reference

Estimated based on benzoic
acid and other arylalkanoic

acids. The determination of

pKa ~4-5 ) ] ]
pKa is often carried out via
potentiometric titration or UV-
Vis spectroscopy.[2][3]
Estimated based on calculated
values for similar structures.
logP ~25-35

This parameter indicates the

lipophilicity of the compound.

Sparingly soluble in water; . ,
. ] ] ) The solubility of carboxylic
Solubility soluble in organic solvents like

acids is pH-dependent.[4]
methanol, ethanol, and DMSO.
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Experimental Protocols
Proposed Synthesis

A specific experimental protocol for the synthesis of 1-(3-
Methoxyphenyl)cyclobutanecarboxylic acid has not been detailed in the literature. However,
a plausible route can be adapted from a reported diastereoselective synthesis of a related
cyclobutane hydroxy acid, which utilizes a derivative of phenylacetic acid as a starting material.
[5] The proposed synthesis involves the reaction of the dianion of 3-methoxyphenylacetic acid
with an appropriate cyclobutane-forming reagent, followed by acidic workup.

Step 1: Formation of the Dianion of 3-Methoxyphenylacetic Acid 3-Methoxyphenylacetic acid is
treated with two equivalents of a strong base, such as lithium diisopropylamide (LDA), in an
anhydrous aprotic solvent like tetrahydrofuran (THF) at a low temperature (e.g., -78 °C) to form

the dianion.

Step 2: Cyclobutylation The dianion is then reacted with a suitable cyclobutylating agent. A
common method for forming cyclobutane rings is through the reaction with 1,3-dihalopropanes,
such as 1,3-dibromopropane.

Step 3: Acidic Workup and Purification The reaction is quenched with an aqueous acid solution
(e.g., HCI) to protonate the carboxylate and hydrolyze any intermediates. The crude product is
then extracted with an organic solvent, dried, and purified, typically by column chromatography

or recrystallization.
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Proposed Synthesis of 1-(3-Methoxyphenyl)cyclobutanecarboxylic acid

Start: 3-Methoxyphenylacetic Acid

Step 1: Dianion Formation
(2 eq. LDA, THF, -78 °C)

Step 2: Cyclobutylation
(1,3-Dibromopropane)

Step 3: Acidic Workup & Purification
(HCI (aq), Extraction, Chromatography)

End Product:
1-(3-Methoxyphenyl)cyclobutanecarboxylic acid

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 1-(3-Methoxyphenyl)cyclobutanecarboxylic acid.

Spectroscopic Data (Predicted)

Experimental spectroscopic data for 1-(3-Methoxyphenyl)cyclobutanecarboxylic acid are
not available. The following are predicted key spectroscopic features based on the analysis of
its structure and comparison with similar compounds.

'H NMR Spectroscopy

The *H NMR spectrum is expected to show distinct signals for the aromatic, cyclobutyl,
methoxy, and carboxylic acid protons.

« Aromatic Protons (6 6.8-7.3 ppm): Four protons on the 3-methoxyphenyl ring will appear as
a complex multiplet.
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o Carboxylic Acid Proton (6 10-12 ppm): A broad singlet, which is characteristic of a carboxylic
acid proton.

e Methoxy Protons (& ~3.8 ppm): A singlet corresponding to the three protons of the methoxy
group.

e Cyclobutane Protons (0 1.8-2.8 ppm): The six protons on the cyclobutane ring will likely
appear as complex multiplets due to their diastereotopic nature and complex spin-spin
coupling.

3C NMR Spectroscopy

The 13C NMR spectrum will provide information about the carbon framework of the molecule.

Carbonyl Carbon (6 ~175-185 ppm): The carboxylic acid carbonyl carbon will appear as a
singlet in the downfield region.

o Aromatic Carbons (0 ~110-160 ppm): Six signals are expected for the carbons of the phenyl
ring. The carbon attached to the methoxy group will be significantly shielded.

e Quaternary Cyclobutane Carbon (C1) (0 ~45-55 ppm): The carbon atom at the junction of
the phenyl and carboxyl groups.

o Cyclobutane Methylene Carbons (& ~20-40 ppm): The three methylene carbons of the
cyclobutane ring.

o Methoxy Carbon (& ~55 ppm): The carbon of the methoxy group.[6]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorptions corresponding to the carboxylic
acid functional group.[7]

e O-H Stretch (2500-3300 cm~1): A very broad and strong band characteristic of the hydrogen-
bonded hydroxyl group of the carboxylic acid.[7]

e C=0 Stretch (1680-1720 cm~1): A strong, sharp absorption for the carbonyl group of the
carboxylic acid.[7]
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e C-O Stretch (1210-1320 cm~1): A medium to strong band.[7]
e Aromatic C-H Stretch (~3030 cm~1): Weaker absorptions just above 3000 cm~2.

 Aliphatic C-H Stretch (~2850-2960 cm~1): Medium to strong absorptions for the cyclobutane
and methoxy C-H bonds.

Mass Spectrometry

In the mass spectrum, the molecular ion peak (M*) is expected at m/z = 206. Key
fragmentation patterns would likely involve the loss of the carboxylic acid group and
fragmentation of the cyclobutane ring.

Molecular lon (M*): m/z = 206

[M - COOH]*: m/z = 161, resulting from the loss of the carboxylic acid group.[8]

[M - OCHs]*: m/z = 175, from the loss of the methoxy group.

Further fragmentation of the cyclobutane and phenyl rings would lead to other characteristic

ions.

Biological Activity and Applications

While specific biological activities of 1-(3-Methoxyphenyl)cyclobutanecarboxylic acid have
not been extensively reported, its structural motifs are present in various biologically active
molecules. Its derivatives have been explored for their potential as antimitotic and antivascular
agents.[9] The rigid cyclobutane core serves as a three-dimensional scaffold that can be used
to orient substituents in specific spatial arrangements for optimal interaction with biological
targets. The 3-methoxyphenyl group is a common feature in many CNS-active drugs.
Therefore, this compound serves as a valuable building block for the synthesis of novel
therapeutic agents, particularly for neurological disorders.[1] Further research is warranted to
explore the specific biological targets and pharmacological profile of this compound and its
derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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